molecular formula C9H10BrN3O B13290023 3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL

3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B13290023
M. Wt: 256.10 g/mol
InChI Key: WOGUOJVAYRYIOG-UHFFFAOYSA-N
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Description

3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3rd position, an isopropyl group at the 5th position, and a hydroxyl group at the 7th position of the pyrazolo[1,5-A]pyrimidine ring. Pyrazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an α,β-unsaturated carbonyl compound, to form the pyrazolopyrimidine core.

    Bromination: The bromination of the pyrazolopyrimidine core is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group at the 7th position can be oxidized to form a ketone or an aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrazolopyrimidine ring.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Various substituted pyrazolopyrimidines depending on the nucleophile used.

    Oxidation Products: Ketones or aldehydes at the 7th position.

    Reduction Products: Reduced pyrazolopyrimidine derivatives.

Scientific Research Applications

3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with unique photophysical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK inhibitory activity.

    3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:

Uniqueness

3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, isopropyl group, and hydroxyl group makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10BrN3O/c1-5(2)7-3-8(14)13-9(12-7)6(10)4-11-13/h3-5,11H,1-2H3

InChI Key

WOGUOJVAYRYIOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)N2C(=N1)C(=CN2)Br

Origin of Product

United States

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